Ultramarine Blue

説明

Ultramarine is a deep blue color pigment which was originally made by grinding lapis lazuli into a powder . The name ultramarine comes from the Latin ultramarinus, meaning ‘beyond the sea’, as the pigment was imported by Italian traders during the 14th and 15th centuries from mines in Afghanistan . It was the finest and most expensive blue used by Renaissance painters .

Synthesis Analysis

The synthesis of ultramarine involves a complex process. The synthesis of ultramarine violet was investigated using TGA, UV-visible spectroscopy and PXD . Sodium was found to be extracted from the parent material and NaCl formed as a side product .Molecular Structure Analysis

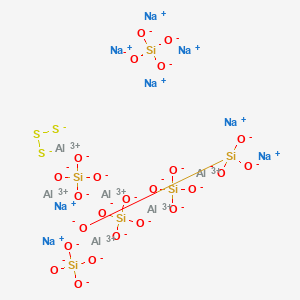

The pigment consists primarily of a zeolite-based mineral containing small amounts of polysulfides . The major component of lazurite is a complex sulfur-containing sodium-silicate (Na 8–10 Al 6 Si 6 O 24 S 2–4 ), which makes ultramarine the most complex of all mineral pigments .Chemical Reactions Analysis

The hyperspectral images collected were combined in a single hypercube, where the pixels of the various spectral components are aligned on top of each other . Lazurite, responsible for the blue color of the pigment, was detected as the major mineral phase present in synthetic and good quality pigments .Physical and Chemical Properties Analysis

Ultramarine blue discolors when exposed to weak acids or sulfur fumes . It has irregular particles, no birefringence, no pleochroism, extinction under crossed polars . It is naturally mixed with silicates, calcite and pyrite and is insoluble in water .科学的研究の応用

Chromoprotein Acceptor in Biomedical Imaging

Ultramarine, a monomeric blue non-fluorescent chromoprotein, has been engineered for use as a Förster resonance energy transfer acceptor with various donor fluorescent proteins. It enables the monitoring of cellular processes like caspase 3 activation in live cells through fluorescence lifetime imaging. This advancement increases the potential for imaging multiple cellular parameters simultaneously (Pettikiriarachchi et al., 2012).

Characterization in Pigments

Studies on blue ultramarine pigments via quantitative EPR and other techniques have shown that less than half of the sodalite cages in the most-colored pigments are occupied by the S(3)(-) chromophore. Additionally, heating under a dynamic vacuum can significantly modify these pigments, altering the concentrations of S(3)(-) and S(2)(-) (Gobeltz-Hautecoeur et al., 2002).

Interaction with CO2

Ultramarine blue pigments have been found to entrap carbon dioxide, as indicated by absorption bands in transmission infrared spectroscopy. The thermal behavior of these pigments and their interaction with CO2 have been extensively studied, showing CO2 release at specific temperatures (Miliani et al., 2008).

Role in Building Materials

Ultramarine, as a synthetic analogue of lazurite, has been historically used as a pigment in building materials like lime- and gypsum-based plasters. It also acts as a non-traditional pozzolanic material, contributing to the structural and optical properties of building materials (Nečas & Všianský, 2016).

Utilization in Various Industries

Ultramarine pigments, characterized by their intense blue and weak violet and pink tones, are used across industries like plastics, paints, paper coatings, and printing inks. Their synthesis involves complex solid-state reactions (Pfaff, 2021).

Enhancing Material Strength

This compound, specifically sodium polysulfurated aluminesilicate, has been found to enhance the strength of mortars. It increases strength by up to 54% after seven days of setting time. Its effects differ from classic pozzolanes, influencing the quantity of ettringite, which is responsible for the strength increase (Giraldo et al., 2007).

Differentiation in Art Authentication

Ultramarine pigments, both natural and synthetic, have been differentiated using hyperspectral microRaman imaging analysis. This distinction is crucial in art authentication, as the characteristic luminescence signature of natural this compound can be detected during standard Raman spectroscopic analysis (González-Cabrera et al., 2020).

Innovative Synthesis Methods

Research has explored synthesizing this compound using alternative materials like reservoir silts and fly ash. These studies focus on replacing traditional kaolin clay and enhancing the quality and color properties of this compound (Hsiao et al., 2017; Landman & Waal, 2004).

Medical Diagnostic Applications

This compound particles have been used in the development of a novel immunochromatographic assay for the quantitative detection of hepatitis B virus surface antigen. This demonstrates ultramarine's potential in medical diagnostics and other applications requiring visible labels (Liu et al., 2020).

Cosmetic Applications

This compound has been investigated for its cosmetic effects, particularly in foundations. It's been found to impart an optical effect that enhances the appearance of human skin, supporting the notion that "red-light makes skin look beautiful" (Ikkai et al., 2023).

作用機序

将来の方向性

特性

InChI |

InChI=1S/6Al.8Na.6O4Si.H2S3/c;;;;;;;;;;;;;;6*1-5(2,3)4;1-3-2/h;;;;;;;;;;;;;;;;;;;;1-2H/q6*+3;8*+1;6*-4;/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRERQBUNZFJFGC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[S-]S[S-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al6Na8O24S3Si6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

994.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; NKRA, An inorganic, reddish-blue powder pigment and one of the three synthetic ultramarines; The structure is a "three-dimensional aluminosilicate lattice" containing ionic sulfur groups. Azure blue is "derived from china clay by calcination." [Ullmann] | |

| Record name | C.I. Pigment Blue 29 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azure blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57455-37-5, 1302-83-6, 1317-97-1 | |

| Record name | Ultramarine (pigment) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057455375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Blue 29 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lazurite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lazurite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Pigment Blue 29 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ultramarine Blue | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ULTRAMARINE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39WR998BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3339044.png)